molecular formula C26H25N3O5 B2756837 3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid CAS No. 2094444-28-5

3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid

Cat. No. B2756837
CAS RN: 2094444-28-5
M. Wt: 459.502
InChI Key: ZUPLAWQOIFVTJT-UHFFFAOYSA-N
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Description

The compound “3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid” is a derivative of benzoic acid and fluorene . It contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a benzoic acid moiety, and several amino and carbonyl groups . The presence of these functional groups could confer specific chemical properties to the compound, such as reactivity, polarity, and potential for hydrogen bonding .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The amino and carbonyl groups could potentially participate in various types of reactions, such as condensation, substitution, or redox reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .

Safety and Hazards

Based on the available data, this compound should be stored in a sealed container in a dry place at 2-8°C . It may cause skin and eye irritation, and appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylcarbamoylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5/c30-24(31)18-7-5-6-17(14-18)15-29-25(32)27-12-13-28-26(33)34-16-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-11,14,23H,12-13,15-16H2,(H,28,33)(H,30,31)(H2,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPLAWQOIFVTJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNC(=O)NCC4=CC(=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]carbamoyl}amino)methyl]benzoic acid

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